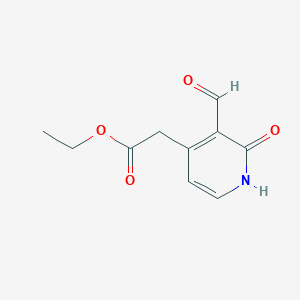
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate is an organic compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound features a pyridine ring substituted with a formyl group, a hydroxyl group, and an ethyl acetate moiety. Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate typically involves the reaction of 3-formyl-2-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ethyl (3-carboxy-2-hydroxypyridin-4-YL)acetate.
Reduction: Ethyl (3-hydroxymethyl-2-hydroxypyridin-4-YL)acetate.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate exerts its effects is primarily through its interactions with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate can be compared with other similar compounds such as:
Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate: Similar structure but different substitution pattern on the pyridine ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (3-carboxy-2-hydroxypyridin-4-YL)acetate: Oxidized form of the compound with a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-(3-formyl-2-oxo-1H-pyridin-4-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(13)5-7-3-4-11-10(14)8(7)6-12/h3-4,6H,2,5H2,1H3,(H,11,14) |
InChI Key |
PNJIQXMFRJXMCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















